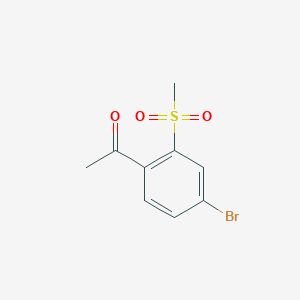
1-(4-Bromo-2-methylsulfonylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromo group, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-methylsulfonylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-methylsulfonylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often involve maintaining a controlled temperature to ensure the selective bromination of the aromatic ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-Bromo-2-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using specific reagents.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-2-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and inhibition mechanisms due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylsulfonylphenyl)ethanone involves its interaction with various molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonyl group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-2-methylsulfonylphenyl)ethanone include:
2-Bromo-1-(4-methylphenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(4-Bromo-2-methoxyphenyl)ethanone: Contains a methoxy group instead of a methylsulfonyl group, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H9BrO3S |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(4-bromo-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
LHTOXQCTABAJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


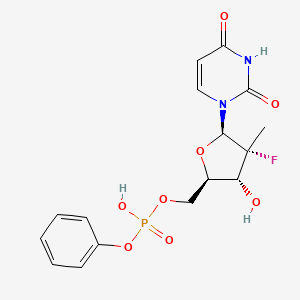
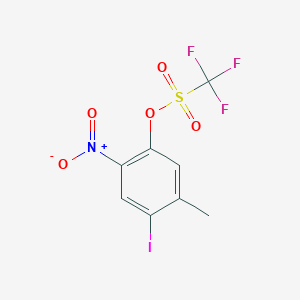
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

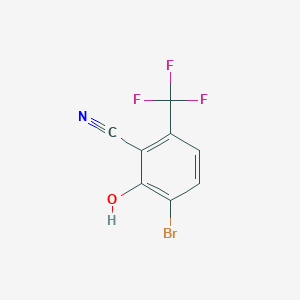
![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
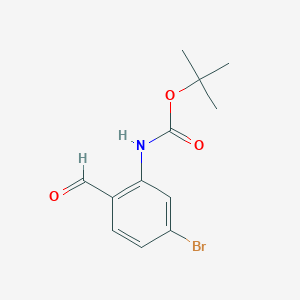
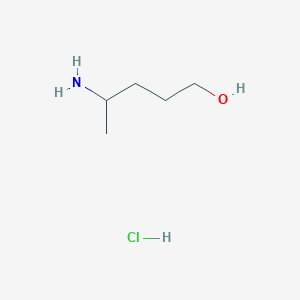
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

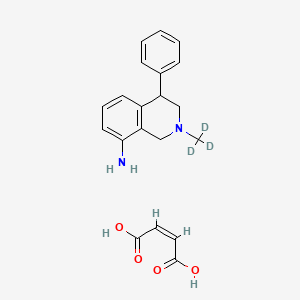
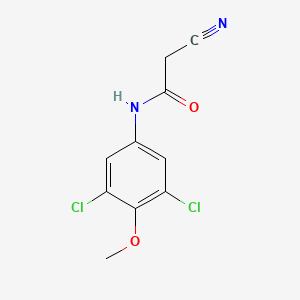
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
